(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol

Hapten synthesis Radioimmunoassay Steroid immunoassay

(17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol (CAS 122566-22-7), with molecular formula C₂₈H₄₀O₅ and molecular weight 456.61 g/mol, is a doubly tetrahydropyranyl (THP)-protected derivative of 6-hydroxy-17β-estradiol. It is supplied as a mixture of diastereomers (primarily arising from the C-6 hydroxyl and the THP acetal centers) and is categorized as a 17β-estradiol derivative employed as a synthetic intermediate for the preparation of Δ⁶-estrogens and steroid haptens.

Molecular Formula C28H40O5
Molecular Weight 456.623
CAS No. 122566-22-7
Cat. No. B588971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol
CAS122566-22-7
Molecular FormulaC28H40O5
Molecular Weight456.623
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC6CCCCO6)O
InChIInChI=1S/C28H40O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23-27,29H,2-7,10-15,17H2,1H3/t20-,21-,23+,24?,25+,26?,27?,28+/m1/s1
InChIKeyMCLZNKNXAOPACD-PTTVHZSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 122566-22-7: (17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol — Chemical Identity and Sourcing Baseline


(17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol (CAS 122566-22-7), with molecular formula C₂₈H₄₀O₅ and molecular weight 456.61 g/mol, is a doubly tetrahydropyranyl (THP)-protected derivative of 6-hydroxy-17β-estradiol . It is supplied as a mixture of diastereomers (primarily arising from the C-6 hydroxyl and the THP acetal centers) and is categorized as a 17β-estradiol derivative employed as a synthetic intermediate for the preparation of Δ⁶-estrogens and steroid haptens [1]. Typical commercial purity is ≥95% . It is offered by specialty chemical suppliers including Toronto Research Chemicals (TRC) and Aladdin Scientific, with pricing at approximately $697.90–$997.00 per 100 mg, subject to availability and lead times [2].

Why Generic 6-Hydroxyestradiol Derivatives Cannot Substitute for CAS 122566-22-7 in Protected Intermediate Chemistry


Generic 6-hydroxyestradiol or its mono-protected analogs lack the orthogonal protection at both the 3-phenolic and 17β-hydroxyl groups that defines CAS 122566-22-7 [1]. This dual THP-ether configuration is critical for downstream synthetic steps that require simultaneous masking of both hydroxyls while enabling selective manipulation of the C-6 position (e.g., oxidation to the 6-ketone, dehydration to Δ⁶-olefins, or hemisuccinate formation for hapten conjugation) . Substituting a 3,17-diacetate or 3,17-dibenzoate analog introduces different lability profiles: ester protections are incompatible with strongly basic or nucleophilic conditions tolerable by THP ethers, while THP ethers are uniquely cleavable under mild acidic conditions that leave esters intact [2]. Additionally, the compound’s designation as a diastereomeric mixture rather than a single C-6 epimer reflects its use as a cost-effective intermediate where stereochemical resolution at C-6 is deferred to later synthetic stages, making single-epimer alternatives (e.g., 6α-hydroxy epimer CAS 53749-70-5) unnecessarily expensive for investigators prioritizing synthetic throughput [3].

Quantitative Differentiation Evidence: CAS 122566-22-7 Versus Closest Structural Analogs


Unique Intermediate Status for 6-Hemisuccinate Hapten Synthesis (vs. 6-Keto Analog CAS 53573-82-3)

CAS 122566-22-7 is the direct precursor to C-6 epimeric 6-hydroxyestradiol 6-hemisuccinates (X and XIII), which are established haptens for generating estradiol-specific antisera in radioimmunoassay development [1]. The synthetic pathway proceeds via treatment of the 6-hydroxy bis-THP ethers with succinic anhydride in pyridine, followed by removal of the THP protecting groups [1]. By contrast, the 6-keto analog (CAS 53573-82-3) requires an additional reduction step to generate the 6-hydroxyl functionality before hemisuccinate formation, adding one synthetic transformation and reducing overall efficiency. The target compound thus eliminates this reduction step, representing a shorter and more convergent route to the key hapten intermediates [1].

Hapten synthesis Radioimmunoassay Steroid immunoassay

THP- vs. Acetate-Protected Intermediates: Orthogonal Deprotection Compatibility for Multi-Step Synthesis

The THP protecting groups in CAS 122566-22-7 are cleavable under mild acidic conditions (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate), whereas the 3,17-diacetate analog (3,17β-diacetoxyestra-1,3,5(10)-trien-6-one) requires basic hydrolysis (e.g., K₂CO₃/MeOH) for deprotection [1][2]. This orthogonal reactivity profile allows THP- and acetate-based protections to be used sequentially in complex synthetic schemes without mutual interference. In the context of hapten synthesis, Nambara et al. exploited this orthogonality: the THP groups were retained during succinylation at C-6 and subsequently removed without affecting the newly formed hemisuccinate ester, a strategy that would be incompatible with acetate protection due to ester lability under the basic conditions required for acetate cleavage [1].

Protecting group strategy Orthogonal deprotection Steroid derivatization

Class-Level Pharmacokinetic Differentiation: THP Ethers Enhance Oral Estrogen Bioavailability vs. Free Estradiol

Although CAS 122566-22-7 is not itself a therapeutic agent, the class of 3- and 17-THP ethers of 17β-estradiol demonstrates markedly enhanced oral estrogenic activity relative to free 17β-estradiol. Cross et al. (1964) reported that by the oral (gavage) route, the 3-THP and 17-THP mono-ethers of 17β-estradiol were 12-fold and 15-fold more estrogenic, respectively, than the corresponding free 17β-estradiol, with a gavage-to-subcutaneous potency ratio of 403 for the 3-THP ether [1]. This class-level evidence supports the concept that THP protection confers oral bioavailability advantages—a property relevant to investigators using CAS 122566-22-7 as a prodrug prototype or for studying THP-mediated oral delivery of estradiol derivatives [1].

Oral bioavailability THP ether pharmacokinetics Estradiol prodrugs

Diastereomeric Mixture vs. Single Epimer: Procurement Economics and Synthetic Equivalence for Hapten Preparation

CAS 122566-22-7 is supplied as a mixture of C-6 epimers, whereas the pure 6α-hydroxy epimer (CAS 53749-70-5) is available as a single stereoisomer . In the seminal hapten synthesis, Nambara et al. isolated and processed both C-6 epimeric bis-THP ethers (VIII and XI) separately; each epimer was converted to the corresponding 6-hemisuccinate, and subsequent THP removal yielded the desired haptens [1]. The use of the epimeric mixture as a starting material is synthetically equivalent to using separated epimers for applications where the C-6 configuration is ultimately lost (e.g., upon oxidation to the 6-ketone or elimination to the Δ⁶-olefin). Procuring the mixture (CAS 122566-22-7) rather than the single 6α-epimer (CAS 53749-70-5) may offer cost advantages, as the mixture avoids the additional chromatographic or crystallization-based epimer separation steps that add to the manufacturing cost of the single-epimer product [2].

Diastereomeric mixture 6-hydroxy epimers Cost efficiency

NMR Fingerprinting: Diastereoisomeric Characterization Enables Identity Confirmation Differentiated from Non-THP-Protected Analogs

Sedee et al. (1990) provided comprehensive ¹H and ¹³C NMR assignments for estradiol 3,17β-ditetrahydropyranyl ether, establishing characteristic splitting patterns that distinguish the 2'(R)- and 2'(S)-diastereoisomers at each THP acetal center [1]. Key diagnostic signals include ¹³C doublets for the anomeric C-2' carbon and the aromatic C-4 carbon in CDCl₃, as well as characteristic modifications of the ¹H NMR signals for H-2', H-6', H-1, H-17, and 18-CH₃ protons [1]. For CAS 122566-22-7, the additional C-6 hydroxyl generates further diastereomeric complexity, producing a distinct NMR fingerprint that differentiates this compound from non-hydroxylated 3,17-bis-THP estradiol and from the 6-keto analog (CAS 53573-82-3, which lacks the C-6 methine proton and shows a ketone carbonyl at ~197 ppm in ¹³C NMR) . This NMR-based identity confirmation is critical for quality control in procurement, as the diastereomeric profile serves as a built-in authenticity marker [1].

NMR characterization Diastereoisomer identification Quality control

Purity and Cost Benchmarking: CAS 122566-22-7 Procurement Data vs. 6-Keto Analog

Commercial specifications provide quantifiable differentiation at the procurement level. CAS 122566-22-7 is available at ≥95% purity from multiple vendors, with 100 mg pricing in the $700–$1,000 range [1]. The closely related 6-keto analog (CAS 53573-82-3), which lacks the C-6 hydroxyl, is available at 97% purity from specialty suppliers, with premium pricing due to its application as a fulvestrant intermediate . The target compound thus occupies a distinct price-performance niche: it is positioned as a research intermediate rather than a GMP pharmaceutical intermediate, with lower cost relative to the 6-keto analog that commands higher pricing due to its role in commercial API synthesis .

Pricing comparison Purity analysis Procurement benchmarking

Optimal Research and Procurement Application Scenarios for CAS 122566-22-7


Synthesis of C-6 Functionalized Estradiol Haptens for Immunoassay Development

CAS 122566-22-7 is the validated starting material for preparing 6-hydroxyestradiol 6-hemisuccinate haptens, as established by Nambara et al. (1974) [1]. The free C-6 hydroxyl enables direct succinylation, while the THP groups at C-3 and C-17 remain intact during this transformation and are subsequently removed to unmask the phenolic and 17β-hydroxyls required for hapten-protein conjugation. This application is directly supported by the hapten synthesis evidence in Section 3, Evidence Item 1. The diastereomeric mixture at C-6 does not impede downstream immunoassay specificity, as both epimers independently yield functional haptens [1].

Preparation of Δ⁶-Estrogen Derivatives via C-6 Dehydration Chemistry

The C-6 hydroxyl group of CAS 122566-22-7 serves as a latent Δ⁶-olefin precursor. Under acidic dehydration conditions, the 6-hydroxy group undergoes elimination to generate the conjugated Δ⁶ double bond, yielding estra-1,3,5(10),6-tetraene derivatives [1]. This application exploits the acid-labile nature of both the C-6 hydroxyl (for dehydration) and the THP protecting groups (for subsequent deprotection), providing a streamlined entry to Δ⁶-estrogens used as synthetic intermediates and potential PET imaging precursors . The THP- vs. acetate orthogonality discussed in Section 3, Evidence Item 2 ensures that premature deprotection does not occur during the dehydration step when mild acidic conditions are employed.

Orthogonal Protection Strategy for Multi-Step Estradiol Derivatization at C-6 and C-7

For synthetic programs requiring sequential functionalization of the estradiol scaffold, CAS 122566-22-7 provides a chemically differentiated intermediate wherein the 3- and 17-positions are protected with acid-labile THP ethers, while the C-6 hydroxyl is available for selective oxidation, alkylation, acylation, or elimination [1]. This orthogonal protection profile, benchmarked against acetate-protected analogs in Section 3, Evidence Item 2, is essential for routes involving strongly basic or nucleophilic reagents at C-6 that would cleave ester protecting groups. The NMR characterization data in Section 3, Evidence Item 5 also supports identity confirmation throughout multi-step sequences.

Cost-Effective Scale-Up of Protected Estradiol Intermediates for Medicinal Chemistry Programs

In medicinal chemistry programs where the C-6 configuration is ultimately lost (e.g., via oxidation to a 6-ketone or elimination to a Δ⁶-olefin), procuring CAS 122566-22-7 as the diastereomeric mixture, rather than the more expensive single-epimer analog (CAS 53749-70-5), reduces raw material costs without compromising downstream synthetic efficiency [1]. The procurement pricing data in Section 3, Evidence Item 6 demonstrates that the target compound is available in research-scale packaging (e.g., 100 mg) at a price point accessible for academic and early-stage industrial laboratories, whereas the single-epimer product and the 6-keto analog may carry premiums due to additional purification steps or GMP requirements [2].

Quote Request

Request a Quote for (17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.